molecular formula C22H21FN8O B2645151 1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(5-methylpyrazine-2-carbonyl)-1,4-diazepane CAS No. 2380184-04-1

1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(5-methylpyrazine-2-carbonyl)-1,4-diazepane

Cat. No.: B2645151
CAS No.: 2380184-04-1
M. Wt: 432.463
InChI Key: QTYIQDKVDPPKIW-UHFFFAOYSA-N
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Description

1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(5-methylpyrazine-2-carbonyl)-1,4-diazepane is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluorophenyl group, a triazolopyridazine moiety, and a diazepane ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(5-methylpyrazine-2-carbonyl)-1,4-diazepane typically involves multiple steps, starting from commercially available precursors. The key steps in the synthesis include:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyridazine core. Common reagents used in this step include hydrazine derivatives and substituted nitriles.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using fluorobenzene derivatives and suitable catalysts.

    Formation of the Diazepane Ring: The diazepane ring is formed through a cyclization reaction involving appropriate diamine precursors and carbonyl compounds.

    Final Coupling Step: The final step involves coupling the triazolopyridazine core with the diazepane ring, often using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(5-methylpyrazine-2-carbonyl)-1,4-diazepane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions, often with the use of catalysts.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups.

Scientific Research Applications

1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(5-methylpyrazine-2-carbonyl)-1,4-diazepane has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(5-methylpyrazine-2-carbonyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: A compound with antimicrobial properties used in mouthwashes and other antiseptic products.

    Domiphen Bromide: Another antimicrobial agent used in various disinfectant formulations.

Uniqueness

1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(5-methylpyrazine-2-carbonyl)-1,4-diazepane is unique due to its complex structure and the presence of multiple functional groups, which contribute to its diverse reactivity and potential biological activity. This sets it apart from simpler compounds like cetylpyridinium chloride and domiphen bromide, which have more straightforward structures and limited applications.

Properties

IUPAC Name

[4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN8O/c1-15-13-25-18(14-24-15)22(32)30-9-3-8-29(10-11-30)20-7-6-19-26-27-21(31(19)28-20)16-4-2-5-17(23)12-16/h2,4-7,12-14H,3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYIQDKVDPPKIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCCN(CC2)C3=NN4C(=NN=C4C5=CC(=CC=C5)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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